Journal Name:Nanomedicine: Nanotechnology, Biology and Medicine
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Nanomedicine: Nanotechnology, Biology and Medicine ( IF 0 ) Pub Date: 2023-07-27 , DOI: 10.1007/s00894-023-05667-5
ContextHeavy metal ion removal from wastewater has become a global concern due to its extensive negative effects on human health and the environment. The density functional theory is employed to investigate the possibility of removing Pb2+, Hg2+, and Cd2+ ions from wastewater using nano-graphene. Researchers have shown that NG can efficiently remove heavy metals from media. Additionally, it was shown that the adsorption of Pb2+, Hg2+, and Cd2+ ions might reduce the large pristine NG (HOMO–LUMO) gap.MethodsHSE06 may accurately represent NG electrical characteristics. The DFT-D3 method was also used to account for Van der Waals interactions in the present study. The results demonstrated that charge transfer and binding energy remained greater in cation-NG systems with greater electron transfer rates. Pb2+, Hg2+, and Cd2+ adsorption results indicated that Egap was significantly reduced by 68%, 15%, and 21%, respectively. The Pb2+@NG complex exhibited the strongest oscillator strength. This may be explained by the enormous occupation number difference between the 2px orbital of the C atoms and the 6 s orbital of the Pb2+ cations. The greater Ebin value of Pb2+@NG is consistent with the increased predicted redshifts (199 nm). DFT (hybrid functional HSE06) studies that rely on time showed that the relevant complexes have “ligand-to-metal charge transfer” excitations. In general, it was found that Pb2+@NG had the greatest k value, binding energy, redshifts, and charge transfer rate among the complexes. The theoretical insights of this study may influence experimental efforts to identify NG-based compounds that are effective and efficient at removing pollutants from wastewater.
Nanomedicine: Nanotechnology, Biology and Medicine ( IF 0 ) Pub Date: 2023-07-14 , DOI: 10.1007/s00894-023-05658-6
ContextAs a result of the diversity of microstructures encountered in cis-1,4-polybutadiene and the variety of measurement methods used, experimental values of variation of glass transition temperature (Tg) with pressure are relatively dispersed. However, atomistic simulations enable access to valuable information for very well-controlled chemistry and structures with a well-defined and systematic acquisition protocol. By varying the temperature and pressure, the specific volume of the melt was computed, yielding results that deviated by only 2% from experimental data. A linear relationship between Tg and pressure was observed, with Tg predicted to be 162 K at zero pressure and a rate of change of Tg with respect to pressure (dTg/dP) of 0.24 K/MPa.MethodThe atomistic dilatometry experiments were conducted on a model of amorphous cis-1,4 polybutadiene with an approximate molecular weight of 5400 g/mol using the LAMMPS code and the all-atom forcefield pcff + . The dilatometry process involved cooling and heating at a rate of 9 × 1012 K/min. The specific volume was calculated by averaging over seven independent configurations for each temperature. The Tait equation was employed to fit the specific volume evolution within the temperature range of 10 to 700 K under different pressures of 0, 60, and 100 MPa.
Nanomedicine: Nanotechnology, Biology and Medicine ( IF 0 ) Pub Date: 2023-07-13 , DOI: 10.1007/s00894-023-05648-8
Contextl-Tyrosine is a naturally occurring agent that acts as a precursor in biosynthesis of monoaminergic neurotransmitters in brain such as dopamine, adrenaline, noradrenaline, and hormones like thyroxine and triiodothyronine. While l-tyrosine in vacuo adopts the canonical aminoacid form with –NH2 and –COOH functional groups, from neutral solutions, is crystallizes in the zwitterionic form possessing –NH3+ and –COO− groups. As l-tyrosine is non-innocent agent with respect to redox processes, redox ability in water expressed by the absolute oxidation and reduction potentials is investigated. The cluster analysis applied to a set of nine related neurotransmitters and trace amines confirms that l-tyrosine is mostly similar to aminoacid forms of phenylalanine, octopamine, and noradrenaline.MethodsThe energetic data at the Hartree–Fock MO-LCAO-SCF method has been conducted using def2-TZVP basis set, and improved by the many-body perturbation theory using the MP2 correction to the correlation energy. For the aminoacid form and the zwitterionic form of l-tyrosine, a set of molecular descriptors has been evaluated (ionization energy, electron affinity, molecular electronegativity, chemical hardness, electrophilicity index, dipole moment, quadrupole moment, and dipole polarizability). The solvent effect (CPCM) is very expressive to the zwitterionic form and alters the sign of the electron affinity from positive to negative values. In parallel, density-functional theory with B3LYP variant in the same basis set has been employed for full geometry optimization of the neutral and ionized forms of l-tyrosine allowing assessing the adiabatic (a) ionization/affinity processes. The complete vibrational analysis enables evaluating thermodynamic functions such as the inner energy, enthalpy, entropy, Gibbs energy, and consequently the absolute oxidation and reduction potentials. Of applied methods, the most reliable are B3LYP(a) results that account to the correlation energy and the electron and nuclear relaxation during the ionization/affinity processes.
Nanomedicine: Nanotechnology, Biology and Medicine ( IF 0 ) Pub Date: 2023-06-16 , DOI: 10.1007/s00894-023-05594-5
AbstractContextUsing the molecular dynamics simulation method, the adsorption of folic acid as a drug with diphenylalanine peptide nanohole as an efficient nanodrug delivery system was investigated computationally. It focuses on the structural properties, drug loading capacity in the carrier, intermolecular interactions, and drug encapsulation behaviors. The results show that the average number of hydrogen bonds between diphenylalanine and folic acid will increase when the system reaches equilibrium. In addition, by increasing the weight concentration of folic acid from 0.3 to 0.9%, the number of hydrogen bond between them increases about 18%. In other words, hydrogen bonding can play an effective role in the binding of folic acid to the drug carrier. The results of the radial distribution function of water molecules around the carrier mass center show that its effective radius is around 1.2 nm (or 12 Å), which is in a good agreement with the results obtained from the hydrodynamic radius.MethodThe initial structures were optimized in Amber molecular mechanics using Gaussian 09 software in aqueous medium in DFT/B3LYP/6-31 g(d). The molecular structure of folic acid was obtained from the PubChem database. The initial parameters are embedded in AmberTools. To calculate partial charges, restrained electrostatic potential (RESP) method was used. Gromacs 2021 software, modified water model (SPC/E), and Amber 03 force field have been used in all simulations. VMD software was used to view simulation photos.
Nanomedicine: Nanotechnology, Biology and Medicine ( IF 0 ) Pub Date: 2023-07-12 , DOI: 10.1007/s00894-023-05629-x
ContextThe design and synthesis of safe and highly active sulfonylurea herbicides is still a challenge. Therefore, following some principles of structure-activity relationship (SAR) of sulfonylurea herbicides, this work focuses on evaluating two sulfonylurea derivatives bearing electron-withdrawing substituents, namely, –(CO)OCH3 and –NO2 on the aryl group, on herbicidal activity. To understand the effects caused by the substituent groups, the molecular and electronic structures of the sulfonylureas were evaluated by density functional theory. Likewise, the crystalline supramolecular arrangements of both compounds were analyzed by Hirshfeld surface, QTAIM, and NBO, with the aim of verifying changes in intermolecular interactions caused by substituent groups. Finally, through a toxicophoric analysis, we were able to predict the interacting groups in their biological target, acetolactate synthase, and verify the interactions with the binding site.MethodsAll theoretical calculations were conducted using the highly parameterized empirical exchange-correlation functional M06-2X accompanied by the diffuse and polarized basis set 6-311++G(d,p). The atomic coordinates were obtained directly from the crystalline structures, and from the energies of the frontier molecular orbitals (HOMO and LUMO), chemical descriptors were obtained that indicated the influence of the functional groups in the sulfonylureas on the reactivity of the molecules. The intermolecular interactions in the crystals were analyzed using the Hirshfeld, QTAIM, and NBO surfaces. Toxicophoric modeling was performed by the PharmaGist webserver and molecular docking calculations were performed by the GOLD 2022.1.0 software package so that the ligand was fitted to the binding site in a 10 Å sphere. For this, genetic algorithm parameters were used using the ChemPLP scoring function for docking and ASP for redocking.
Nanomedicine: Nanotechnology, Biology and Medicine ( IF 0 ) Pub Date: 2023-06-09 , DOI: 10.1007/s00894-023-05580-x
ContextThe monoclinic L-histidine crystal is critical for protein structure and function and is also found in the myelin of brain nerve cells. This study numerically examines its structural, electronic, and optical properties. Our findings indicate that the L-histidine crystal has an insulating band gap of approximately 4.38 eV. Additionally, electron and hole effective masses range between 3.92\(m_0\)–15.33\(m_0\) and 4.16\(m_0\)–7.53\(m_0\), respectively. Furthermore, our investigation suggests that the L-histidine crystal is an excellent UV collector due to its strong optical absorption activity for photon energies exceeding 3.5 eV.MethodsTo investigate the structural, electronic, and optical properties of L-histidine crystals, we used the Biovia Materials Studio software to conduct Density Functional Theory (DFT) simulations as implemented in the CASTEP code. Our DFT calculations were performed using the generalized gradient approximation (GGA) as parameterized by the Perdew-Burke-Ernzerhof (PBE) exchange-correlation functional, with an additional dispersion energy correction (PBE \(+\) TS) based on the model proposed by Tkatchenko and Scheffler to describe van der Waals interactions. Additionally, we employed the norm-conserving pseudopotential to treat core electrons.
Nanomedicine: Nanotechnology, Biology and Medicine ( IF 0 ) Pub Date: 2023-07-07 , DOI: 10.1007/s00894-023-05643-z
ContextGlobal warming is a severe problem experiencing the climate crisis due to rising CO2 emissions. Deep eutectic solvents (DESs) have recently attracted a lot of attention as potential absorbents to mitigate carbon dioxide CO2 emissions because of their large CO2 capacities and stability under diverse conditions. Designing a potent DES requires knowledge of molecular-level understanding including structure, dynamics, and interfacial properties in DESs. In this study, we investigate the CO2 sorption and diffusion in different DESs at different temperatures and pressure using molecular dynamics (MD) simulations. Our results demonstrate that CO2 molecules preferentially concentrate at the CO2-DES interface, and the diffusion of CO2 in bulk DESs increases with increasing pressure and temperature. The solubility of CO2 in the three DESs increases as ChCL-ethylene glycol < ChCL-urea < ChCL-glycerol at high pressure (58.6 bar).MethodsThe initial configuration for MD simulations included DES and CO2 and produced the solvation box using PACKMOL software. The geometries are optimized in the Gaussian 09 software at the theoretical level of B3LYP/6–311 + G*. The partial atomic charges were fitted to an electrostatic surface potential using the CHELPG method. MD simulations were carried out by using the NAMD version 2.13 software. VMD software was used to take the snapshots. TRAVIS software is used to determine spatial distribution functions.
Nanomedicine: Nanotechnology, Biology and Medicine ( IF 0 ) Pub Date: 2023-07-06 , DOI: 10.1007/s00894-023-05631-3
ContextIn this study, the complete reaction mechanism of methanol decomposition on metallic Mo2C(001) and Mo/C-mixed Mo2C(101) hexagonal Mo2C crystalline phases was systematically investigated using plane-wave-based periodic density functional theory (DFT). The main reaction route for Mo2C(001) is as follows: CH3OH → CH3O + H → CH2O + 2H → CHO + 3H → CO + 4H → C + O + 4H. Hence, C, O, and H are the main products. It was found that the energy barrier for CO dissociation was low. Therefore, it was concluded that the Mo2C(001) surface was too active to be easily oxidized or carburized. The optimal reaction pathway for Mo2C(101) is as follows: CH3OH → CH3O + H → CH2O + 2H → CH2 + O + 2H → CH3 + O + H → CH4 + O. Therefore, CH4 is the major product. The hydrogenation of CH3 leading to CH4 showed the highest energy barrier and the lowest rate constant and should be the rate-determining step. In addition, the formation of CO + 2H2 was competitive on Mo2C(101), and the optimal path was CH3OH → CH3O + H → CH2O + 2H → CH2 + O + 2H → CH + O + 3H → C + O + 4H → CO + 2H2. The computed energy barrier and rate constant indicate that the rate-determining step is the last step in CO formation. In agreement with the experimental observations, the results provide insights into the Mo2C-catalyzed decomposition of methanol and other side reactions.MethodsAll calculations were performed by using the plane-wave based periodic method implemented in Vienna ab initio simulation package (VASP, version 5.3.5), where the ionic cores are described by the projector augmented wave (PAW) method. The exchange and correlation energies were computed using the Perdew, Burke and Ernzerhof functional with the latest dispersion correction (PBE-D3).
Nanomedicine: Nanotechnology, Biology and Medicine ( IF 0 ) Pub Date: 2023-07-13 , DOI: 10.1007/s00894-023-05635-z
ContextIn this work, a series of heterocyclic alkenes were prepared by the reaction of 2-hydroxy-1-naphthaldehyde with various heterocyclic active methylene compounds via Knoevenagel condensation reaction using mesoporous silica, MCM 41, supported perchloric acid as an efficient green catalytic system under solvent-free conditions. A comparative study of the conventional method vs the green method was also reported with the same raw materials. 1H NMR, 13C NMR, IR, and mass spectroscopic techniques were used for the characterization of synthesized compounds.MethodsComputational study was performed for these compounds by applying density functional theory (DFT) at M06 functional and 6-311G (d,p) basis set to interpret the electronic structures and counter check the experimental findings. The frequency analysis with aforementioned levels of DFT was performed to confirm the stability associated with optimized geometries. The true minimum for the optimized geometries for 1, 2, and 3 was achieved as indicated by the absence of negative eigenvalues in all the calculated frequencies. Additionally, natural bond orbitals (NBOs) and nonlinear optical (NLO) properties were explored utilizing the aforementioned level and basis set combination via DFT, whereas the frontier molecular orbitals (FMOs) evaluation was done at time-dependent density functional theory TDDFT at M06/6-311G(d,p). The global reactivity parameters were also calculated using the FMO data. These computation-based outcomes were found in good agreement with the experimental findings.
Nanomedicine: Nanotechnology, Biology and Medicine ( IF 0 ) Pub Date: 2023-07-05 , DOI: 10.1007/s00894-023-05624-2
ContextProton transfer in acid–base systems is not well understood. Some acid–base reactions do not proceed to the extent that is expected from the difference in the pKa values between the base and acid in aqueous solutions, yet some do. In that regard, we have computationally studied the process of proton transfer from the acids of varying strength (benzenesulfonic acid (BSu), methansulfonic acid (MsO), and sulfuric acid (SA)) to the amines with different numbers of propyl substituents on the nitrogen atom (propylamine (PrA), dipropylamine (DPrA), and tripropylamine (TPrA)) upon complexation. Density functional theory calculations were used to thoroughly examine the energetic and structural aspects of the molecular complexes and/or ionic pairs resulting from the acid–base interaction. The potential energy curves along the proton transfer coordinate in these acid–amine systems were analyzed. The change in free energies accompanying the molecular complexes and ionic pair formations was calculated, and the relationship between the energy values and the ΔРА parameter (difference in proton affinity of the acid anion and amine) was established. The larger ΔРА values were found to be unfavorable for the formation of ionic pairs. Using structural, energy, QTAIM, and NBO analyses, we determined that the hydrogen bonds in the molecular complexes PrA-MsO and PrA-BSu are stronger than those in their corresponding ionic pairs. The ionic pairs with the TPrA cation possess the strongest hydrogen bonds of all the ionic pairs being studied, regardless of the anion. The results showed that hydrogen bonding interactions in the molecular complexes contribute significantly to the energies of the acid–base interaction, while in the ionic pairs, the most important energy contribution comes from Coulomb interactions, followed by hydrogen bonding and dispersion forces. The ionic pairs with propylammonium, dipropylammonium, and tripropylammonium cations have stronger ion–ion interactions than tetrapropylammonium (TetPrA)-containing ionic pairs with the same anions. This effect rises with the order of the cation: TetPrA → TPrA → DPrA → PrA, and the sequence of anions is SA → BSu → MsO. The results obtained here expand the concept of acid–base interaction and provide an alternative to experimental searches for suitable acids and bases to obtain new types of protic ionic liquids.MethodsAll quantum-chemical calculations were carried out by using the DFT/B3LYP-GD3/6-31++G(d,p) level as implemented in the Gaussian 09 software package. For the resulting structures, the electron density distribution was analyzed by the “atoms in molecules” (QTAIM) and the natural bond orbital (NBO) methods on the wave functions obtained at the same level of theory by AIMAll Version 10.05.04 and Gaussian NBO Version 3.1 programs, respectively.
Supplementary Information
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